Naproxen-Ethylester

Übersicht

Beschreibung

Naproxen Ethyl Ester is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen Ethyl Ester is synthesized by esterifying naproxen with ethanol. This compound retains the anti-inflammatory properties of naproxen but may exhibit different pharmacokinetic properties, such as improved solubility and absorption.

Wissenschaftliche Forschungsanwendungen

Naproxen Ethyl Ester has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential anti-inflammatory effects in cell culture studies.

Medicine: Explored as a prodrug to improve the bioavailability of naproxen.

Wirkmechanismus

Target of Action

Naproxen, the active form of Naproxen Ethyl Ester, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever in the body .

Mode of Action

Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by Naproxen leads to a decrease in the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. Therefore, the reduction in prostaglandin production results in the alleviation of these symptoms .

Pharmacokinetics

Naproxen is rapidly and completely absorbed when administered orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . Naproxen is eliminated following biotransformation to glucuroconjugated and sulphate metabolites which are excreted in urine, with only a small amount of the drug being eliminated unchanged .

Result of Action

The primary result of Naproxen’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological processes associated with these symptoms .

Action Environment

The concentration of Naproxen in the environment depends on its physicochemical properties such as solubility and chemical stability as well as environmental properties . The octanol water distribution coefficients for Naproxen, measured across the environmentally relevant pH range, are low therefore the risk of bioaccumulation in aquatic organisms is also low . Overall, the weight of evidence suggests that Naproxen can be expected to be slowly degraded in the environment .

Biochemische Analyse

Biochemical Properties

Naproxen Ethyl Ester interacts with various enzymes and proteins in biochemical reactions. It is a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins, compounds that play a key role in inflammation and pain .

Cellular Effects

Naproxen Ethyl Ester has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of human colon tumor cells through a cyclooxygenase (COX)-independent mechanism . It also showed improved solubility and higher absorption of drug molecules by biological membranes .

Molecular Mechanism

The molecular mechanism of action of Naproxen Ethyl Ester involves its binding interactions with biomolecules and changes in gene expression. As a non-selective COX inhibitor, it binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naproxen Ethyl Ester change over time. For instance, it has been shown that the derivative with isopropyl ester had the best permeability through pigskin . The use of L-proline isopropyl ester naproxenate increased the permeation of naproxen through the skin almost four-fold .

Dosage Effects in Animal Models

The effects of Naproxen Ethyl Ester vary with different dosages in animal models. For example, in a study on the effects of NSAIDs on bone healing in animal models, it was found that the negative effects of NSAID after bone fracture on certain biomechanical properties of the healing bones was not statistically significant in mice compared with other animals .

Metabolic Pathways

Naproxen Ethyl Ester is involved in several metabolic pathways. Conjugation with glucuronic acid is the major metabolic pathway for Naproxen, as it is true for many other drugs containing carboxylic acids . Thus the major metabolite of Naproxen in humans is naproxen-β-1-O-acyl glucuronide .

Transport and Distribution

Naproxen Ethyl Ester is transported and distributed within cells and tissues. It has been shown that Naproxen Ethyl Ester has improved solubility and higher absorption of drug molecules by biological membranes . This suggests that it may interact with transporters or binding proteins that facilitate its localization or accumulation within cells.

Subcellular Localization

Given its role as a non-selective COX inhibitor, it is likely that it localizes to sites where COX enzymes are found, such as the endoplasmic reticulum and nuclear envelope

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naproxen Ethyl Ester can be synthesized through a direct Fischer esterification reaction. This involves reacting naproxen with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of Naproxen Ethyl Ester follows similar principles but on a larger scale. Continuous-flow chemistry techniques can be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Analyse Chemischer Reaktionen

Types of Reactions

Naproxen Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, Naproxen Ethyl Ester can hydrolyze back to naproxen and ethanol.

Oxidation: Exposure to strong oxidizing agents can lead to the formation of naproxen derivatives.

Reduction: Reducing agents can modify the ester group, potentially forming different naproxen analogs.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Naproxen and ethanol.

Oxidation: Various oxidized derivatives of naproxen.

Reduction: Reduced analogs of naproxen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Naproxen Methyl Ester

- Naproxen Isopropyl Ester

- Ibuprofen Ethyl Ester

Comparison

Naproxen Ethyl Ester is unique due to its specific ester group, which can influence its pharmacokinetic properties. Compared to Naproxen Methyl Ester and Naproxen Isopropyl Ester, the ethyl ester may offer a balance between solubility and stability. When compared to Ibuprofen Ethyl Ester, Naproxen Ethyl Ester retains the anti-inflammatory properties of naproxen while potentially offering different absorption characteristics .

Biologische Aktivität

Naproxen ethyl ester is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, known for its analgesic and anti-inflammatory properties. This article examines the biological activity of naproxen ethyl ester, focusing on its pharmacological effects, synthesis, and potential applications.

Synthesis and Characterization

Naproxen ethyl ester is synthesized through the esterification of naproxen with ethanol. This reaction can be catalyzed by various methods, including enzymatic processes. For instance, studies have shown that immobilized lipases can effectively catalyze the enantioselective hydrolysis of naproxen ethyl ester, yielding optically pure (S)-naproxen with high enantiomeric ratios (E) .

Pharmacological Activity

Analgesic and Anti-inflammatory Effects

Research indicates that naproxen ethyl ester retains significant analgesic and anti-inflammatory activities comparable to naproxen itself. In a study involving animal models, naproxen ethyl ester demonstrated potent peripheral analgesia with a writhing inhibition rate of 82.59%, which is higher than the 64.68% inhibition observed with naproxen at equivalent doses (25 mg/kg) .

The anti-inflammatory effects were also notable; at the fifth hour post-administration, naproxen ethyl ester exhibited a 91.54% inhibition of inflammation compared to 95.12% for naproxen . These results suggest that the esterification does not significantly diminish the biological activity of the parent compound.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of naproxen ethyl ester with cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory pathway. The binding energy of naproxen ethyl ester was found to be favorable, indicating strong interactions with COX-2 . The methyl and ethyl esters showed better binding energies compared to naproxen itself, suggesting enhanced efficacy in inhibiting this enzyme .

Case Studies

Enantioselective Hydrolysis

A significant case study involved the enantioselective hydrolysis of racemic naproxen ethyl ester using immobilized lipases. The study achieved a high yield of (S)-naproxen with an enantiomeric excess exceeding 98%, demonstrating the potential for producing optically pure compounds from racemic mixtures . This process highlights the utility of biocatalysis in enhancing the pharmacological profile of NSAIDs.

Comparative Data Table

| Compound | Analgesic Activity (%) | Anti-inflammatory Activity (%) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Naproxen | 64.68 | 95.12 | -63.94 |

| Naproxen Ethyl Ester | 82.59 | 91.54 | -65.00 (estimated) |

| Naproxen Methyl Ester | 82.09 | 96.75 | -66.00 (estimated) |

Eigenschaften

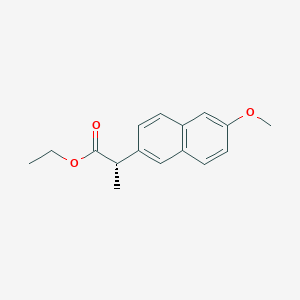

IUPAC Name |

ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNAYRDBUUZOIU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185146 | |

| Record name | Naproxen ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31220-35-6 | |

| Record name | Naproxen ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031220356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxen ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31220-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXEN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978RJD689Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there significant research interest in the enantioselective hydrolysis of Naproxen ethyl ester?

A1: Naproxen, the active form of Naproxen ethyl ester, exhibits chirality, meaning it exists in two mirror-image forms (enantiomers) designated as R and S. Crucially, only the S-enantiomer of Naproxen possesses the desired therapeutic properties. [, , , ] Therefore, developing efficient methods to separate or selectively synthesize the S-enantiomer from the racemic mixture is crucial for maximizing drug efficacy and minimizing potential side effects associated with the inactive R-enantiomer. []

Q2: What are the common approaches explored for the enantioselective synthesis of S-Naproxen from its ester?

A2: Researchers are actively investigating two primary strategies:

- Enzymatic Resolution: This approach utilizes enzymes like lipases to selectively hydrolyze the ester bond of R-Naproxen ethyl ester, leaving the S-Naproxen ethyl ester largely untouched. This allows for the separation and purification of S-Naproxen. Studies have explored various lipases, including those from Bacillus strains and Candida antarctica lipase B (CALB). [, ]

- Catalytic Antibodies: This innovative method involves developing antibodies that can specifically bind to and catalyze the hydrolysis of R-Naproxen ethyl ester. Researchers have successfully generated monoclonal and polyclonal antibodies demonstrating this capability. [, , ]

Q3: How does the reaction environment influence the efficiency of enzymatic resolution of Naproxen ethyl ester?

A3: Studies highlight that the reaction environment significantly impacts enzymatic activity and selectivity. For instance, conducting the lipase-catalyzed esterification of S-Naproxen ethyl ester in supercritical carbon dioxide (scCO2) demonstrated significantly improved conversion rates and reaction times compared to ambient conditions. [] This enhancement is attributed to the unique properties of scCO2, such as enhanced mass transfer and altered solvent behavior, which can positively influence enzyme activity. []

Q4: What is the significance of using haptens in generating catalytic antibodies for Naproxen ethyl ester hydrolysis?

A4: Haptens are small molecules designed to mimic the transition state of a desired chemical reaction. In the context of Naproxen ethyl ester, researchers designed a phosphonate hapten resembling the transition state of its hydrolysis. [] By conjugating this hapten to carrier proteins and using it to immunize mice, researchers could elicit the production of antibodies with a binding site complementary to the transition state of R-Naproxen ethyl ester hydrolysis. [] This approach leverages the immune system's natural ability to generate highly specific antibodies, tailoring them for catalytic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.